molecular formula C16H23N3O B11413494 N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]-2-methylpropanamide

N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]-2-methylpropanamide

Cat. No.: B11413494
M. Wt: 273.37 g/mol
InChI Key: MTRWBAZKSLUCER-UHFFFAOYSA-N
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Description

N-[3-(1-ethyl-1H-1,3-benzodiazol-2-yl)propyl]-2-methylpropanamide is a synthetic compound that belongs to the class of benzodiazole derivatives. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl), which facilitate the formation of amide bonds under mild reaction conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reagents and conditions as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-ethyl-1H-1,3-benzodiazol-2-yl)propyl]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(1-ethyl-1H-1,3-benzodiazol-2-yl)propyl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1-ethyl-1H-1,3-benzodiazol-2-yl)propyl]-2-methylpropanamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H23N3O

Molecular Weight

273.37 g/mol

IUPAC Name

N-[3-(1-ethylbenzimidazol-2-yl)propyl]-2-methylpropanamide

InChI

InChI=1S/C16H23N3O/c1-4-19-14-9-6-5-8-13(14)18-15(19)10-7-11-17-16(20)12(2)3/h5-6,8-9,12H,4,7,10-11H2,1-3H3,(H,17,20)

InChI Key

MTRWBAZKSLUCER-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N=C1CCCNC(=O)C(C)C

Origin of Product

United States

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